![molecular formula C7H8F2N2O2 B3021027 ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 129819-40-5](/img/structure/B3021027.png)
ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The ethyl group attached to the carboxylate indicates that it is an ester derivative of the corresponding carboxylic acid. The difluoromethyl group suggests the presence of fluorine atoms, which can significantly affect the chemical and physical properties of the compound.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves cyclocondensation reactions, as seen in the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, which were obtained through the reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation . Similarly, a one-pot approach to ethyl 1,4,5-triaryl-1H-pyrazole-3-carboxylates was developed using a Claisen condensation-Knorr reaction sequence . These methods highlight the versatility of pyrazole synthesis, which can be adapted to introduce various substituents, such as the difluoromethyl group, onto the pyrazole ring.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using crystallographic data . X-ray diffraction analysis is a common technique used to determine the precise arrangement of atoms within a crystal and can provide detailed information about the molecular geometry, bond lengths, and angles . The presence of substituents like the difluoromethyl group can influence the overall molecular conformation and the electronic distribution within the molecule.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, including cross-coupling reactions, as demonstrated by the use of ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates in Sonogashira-type reactions to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles . The reactivity of the pyrazole ring can be modulated by different substituents, which can lead to the formation of a wide range of products, including condensed pyrazoles and other heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the introduction of electron-withdrawing groups such as trifluoromethyl can affect the acidity of the compound, as seen in the synthesis of ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates . The difluoromethyl group in ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate is expected to similarly influence its properties, potentially enhancing its stability and reactivity. Spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis are typically used to characterize these compounds and assess their properties .
Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate is involved in various synthesis processes. It serves as a precursor in the synthesis of pyrazole carboxylates, as seen in the efficient and regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation, offering a significant reduction in reaction times (Machado et al., 2011).
- It is also used in the improved synthesis of 1H-pyrazole-4-carboxylic acid from ethyl cyanoacetate and triethyl orthoformate, increasing the yield from 70% to 97.1% (C. Dong, 2011).
Applications in Organic Chemistry and Material Science
- This compound is utilized in the synthesis of various pyrazole derivatives. For instance, it is used as a precursor in Sonogashira-type cross-coupling reactions with various alkynes to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles, which are further used to produce different condensed pyrazoles (Arbačiauskienė et al., 2011).
- It is also involved in the alkylation of pyrazole-3-carboxylate esters, demonstrating the steric redirection of alkylation in these compounds (Wright et al., 2018).
- Structural and spectral investigations of derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been conducted, combining experimental and theoretical studies to understand the molecular structure and properties (Viveka et al., 2016).
Applications in Medicinal Chemistry
- The synthesis of novel pyrazolo[3,4-b]pyridine products from condensation of pyrazole-5-amine derivatives and activated carbonyl groups is an example of its use in medicinal chemistry, demonstrating its versatility in creating new N-fused heterocycle products (Ghaedi et al., 2015).
Advanced Applications
- In more advanced applications, this compound is used in the synthesis of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a broad-spectrum bioactive derivative, which was synthesized and analyzed using various spectroscopic techniques (Zhao & Wang, 2023).
- It is also involved in the synthesis of corrosion inhibitors for mild steel, useful for industrial pickling processes. This demonstrates its utility in industrial applications and materials science (Dohare et al., 2017).
Future Directions
The future directions for research on ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate and similar compounds could involve further exploration of their synthesis, properties, and potential applications . For instance, there is ongoing interest in developing new difluoromethylation reagents and methods . Additionally, these compounds could be investigated for their potential use in pharmaceuticals or other industries .
Mechanism of Action
Target of Action
Ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that is used commercially as an intermediate to several fungicides . The primary target of this compound is the enzyme succinate dehydrogenase (SDH) . SDH is a key enzyme in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, which is central to energy production in cells .
Mode of Action
The compound acts by inhibiting succinate dehydrogenase . By binding to the SDH enzyme, it prevents the conversion of succinate to fumarate in the TCA cycle . This disruption in the energy production pathway stunts the growth of fungi, making it an effective fungicide .
Biochemical Pathways
The inhibition of SDH disrupts the TCA cycle, a crucial biochemical pathway in cellular respiration . The TCA cycle is responsible for the conversion of acetyl-CoA, derived from carbohydrates, fats, and proteins, into ATP, the main energy currency of cells. By inhibiting SDH, the compound prevents the completion of the TCA cycle, leading to a decrease in ATP production and thus stunting the growth of the fungus .
Result of Action
The primary result of the action of ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate is the inhibition of fungal growth . By disrupting the TCA cycle, the compound deprives the fungus of the energy it needs to grow and reproduce . This makes it an effective fungicide, capable of controlling a variety of fungal species .
properties
IUPAC Name |
ethyl 1-(difluoromethyl)pyrazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c1-2-13-6(12)5-3-10-11(4-5)7(8)9/h3-4,7H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQVXTACQLHVPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(difluoromethyl)-1H-pyrazole-4-carboxylate |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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